Morphine sulfate is synthesized from morphine, which is extracted from the opium poppy. The synthesis involves a chemical reaction with sulfuric acid to form the sulfate salt, enhancing its solubility and bioavailability compared to its base form.
Morphine sulfate is classified as an opioid analgesic. It falls under the category of narcotics, which are substances that can relieve pain but may also lead to dependence and addiction if misused. It is regulated under various drug control laws due to its potential for abuse.
The synthesis of morphine sulfate typically involves the following steps:
The reaction conditions are critical for ensuring high yield and purity. For instance, maintaining a pH around 5 during the reaction helps prevent decomposition products. The final product can be characterized by high-performance liquid chromatography to confirm its purity .
Morphine sulfate has a complex molecular structure characterized by multiple rings and functional groups. The molecular formula is with a molecular weight of approximately 365.4 g/mol.
The structural representation includes:
The stereochemistry plays a significant role in its pharmacological activity.
Morphine sulfate can undergo various chemical reactions, including:
These reactions are typically monitored using chromatographic techniques to ensure that desired products are formed without significant side reactions.
Morphine sulfate exerts its analgesic effects primarily through the activation of mu-opioid receptors in the central nervous system. This interaction leads to:
Studies indicate that morphine's efficacy can vary based on genetic factors affecting receptor sensitivity and metabolism .
Morphine sulfate is extensively used in clinical settings for pain management. Its applications include:
In addition to therapeutic uses, morphine sulfate serves as a reference compound in analytical chemistry for developing methods for detecting opioids in biological samples .
This comprehensive overview highlights the significance of morphine sulfate not only as a critical therapeutic agent but also as a subject of ongoing research into its properties and applications within medicine and pharmacology.
The therapeutic journey of morphine sulfate originates with Friedrich Wilhelm Sertürner (1783-1841), a German pharmacist's assistant who first isolated morphine crystals from crude opium between 1803 and 1805. Sertürner named the compound "morphium" after Morpheus, the Greek god of dreams, recognizing its profound sedative properties [1] [4] [6]. This landmark achievement—documented in his 1817 paper "Über das Morphium als Hauptbestandtheil des Opiums"—represented the first isolation of a plant-derived medicinal alkaloid, founding the field of alkaloid chemistry [6] [9].
Opium usage predates recorded history, with Mesopotamian cultures (circa 3400 BCE) referring to Papaver somniferum as the "joy plant." By 1800, widespread opium addiction had emerged, particularly in China where British opium trade precipitated the Opium Wars (1839-1842, 1856-1860) [1] [4]. Sertürner's isolation of morphine was initially motivated by the quest for opium's analgesic benefits without its addictive liabilities—an objective that remained unrealized despite morphine's tenfold greater potency over crude opium [1].
Critical technological innovations accelerated morphine's medical adoption:
Table 1: Key Historical Milestones in Morphine Development
Year | Event | Significance |
---|---|---|
1803–1805 | Sertürner isolates morphine | First alkaloid isolation from plants |
1827 | Merck commercializes morphine | Enables standardized therapeutic use |
1853–1855 | Hypodermic syringe perfected | Allows precise intravenous administration |
1861–1865 | American Civil War morphine use | Reveals widespread iatrogenic addiction ("soldier's disease") |
1914 | Harrison Narcotics Act enacted | Imposes initial U.S. regulatory controls |
1941 | FDA formally approves morphine | Establishes modern regulatory status |
Morphine sulfate emerged as the preferred salt formulation due to its superior water solubility and stability compared to other morphine salts. By 1941, morphine sulfate received formal FDA approval, cementing its role as an essential analgesic [5] [10].
Morphine sulfate (chemical formula: (C₁₇H₁₉NO₃)₂·H₂SO₄·5H₂O; CAS: 6211-15-0) is the pentahydrate sulfate salt of morphine, classified as a natural phenanthrene alkaloid. The parent morphine molecule features a rigid pentacyclic structure with:
Table 2: Physicochemical Properties of Morphine Sulfate
Property | Value | Analytical Significance |
---|---|---|
Molecular weight | 758.83 g/mol (pentahydrate) | Determines dosing calculations |
Water solubility | 60 mg/mL (hydrated form) | Facilitates aqueous formulation |
pKa values | 8.0 (tertiary amine), 9.9 (phenolic OH) | Influences ionization state |
Partition coefficient (log P) | 0.49 (morphine base) | Predicts blood-brain barrier penetration |
Hydrogen bond donors/acceptors | 2 donors, 2 acceptors | Affects protein binding and metabolism |
The sulfate moiety enhances water solubility (60 mg/mL) compared to hydrophobic morphine freebase, enabling diverse formulations—oral solutions, injectables, suppositories, and tablets. Crystalline morphine sulfate pentahydrate exhibits greater stability than anhydrous forms, reducing oxidative degradation during storage [5] [6].
Synthetic pathways involve:
Metabolically, morphine undergoes hepatic glucuronidation to morphine-3-glucuronide (M3G, inactive) and morphine-6-glucuronide (M6G, potent analgesic). The sulfate salt formulation does not alter this metabolic pathway but influences dissolution kinetics and bioavailability [3] [6].
Morphine sulfate remains the gold standard opioid for moderate-to-severe pain due to its predictable pharmacokinetics and well-characterized pharmacology. Its therapeutic effects arise from μ-opioid receptor (MOR) agonism in the central nervous system, where it:
Clinically, morphine sulfate is indispensable in:
Table 3: Modern Clinical Formulations of Morphine Sulfate
Formulation Type | Brand Examples | Pharmacokinetic Profile |
---|---|---|
Immediate-release tablets | MSIR®, Roxanol® | Onset: 20–30 min; Duration: 3–4 hr |
Extended-release tablets | MS Contin®, Kadian® | Onset: 1–2 hr; Duration: 8–24 hr |
Oral solutions | Morphine Sulfate Oral Solution | Concentration-dependent (e.g., 10–100 mg/5mL) |
Injectable solutions | Infumorph®, Duramorph® | Epidural/IT: Peak 60–90 min; IV: Peak 15–30 min |
Rectal suppositories | RMS Suppositories | Avoids first-pass metabolism |
Recent pharmacological advancements focus on abuse-deterrent formulations (ADFs) and targeted delivery systems:
Morphine sulfate also serves as the reference standard for equianalgesic conversion tables, enabling dose optimization when rotating between opioids. Its metabolism to active M6G contributes to prolonged analgesia in renal impairment—a critical pharmacokinetic consideration in vulnerable populations [3] [8].
Table 4: Morphine Sulfate Compound Nomenclature
Chemical Designation | Brand/Trade Names | Chemical Formula |
---|---|---|
Morphine sulfate pentahydrate | MS Contin®, Kadian® | (C₁₇H₁₉NO₃)₂·H₂SO₄·5H₂O |
Morphine sulfate | Oramorph®, Roxanol® | (C₁₇H₁₉NO₃)₂·H₂SO₄ |
Morphine hydrochloride | - | C₁₇H₁₉NO₃·HCl |
Morphine tartrate | - | 2(C₁₇H₁₉NO₃)·C₄H₆O₆ |
Morphine base | - | C₁₇H₁₉NO₃ |
CAS No.: 2697-85-0
CAS No.: 101-87-1
CAS No.: 210230-40-3
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: